FXR Agonist Potency: Obeticholic Acid-d5 Retains Parent Compound Activity
The deuterium labeling of OCA-d5 does not alter its pharmacological activity as a potent FXR agonist. The compound demonstrates an EC50 of 99 nM for FXR activation, which is equivalent to the unlabeled parent compound, Obeticholic Acid (OCA) . This ensures that the deuterated standard behaves identically to the analyte in any biological interaction studies, such as receptor binding or functional assays .
| Evidence Dimension | FXR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 99 nM |
| Comparator Or Baseline | Obeticholic Acid (OCA): EC50 = 99 nM |
| Quantified Difference | No significant difference (Δ = 0 nM) |
| Conditions | In vitro FXR binding/activation assay (e.g., FRET assay) |
Why This Matters
For procurement, this confirms that OCA-d5 is a true tracer, mimicking the parent drug's biological behavior exactly, which is essential for its validity as an internal standard in studies requiring receptor interaction data.
